(5-Chloro-2-(difluoromethyl)phenyl)methanol
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Overview
Description
(5-Chloro-2-(difluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzenemethanol, where the benzene ring is substituted with a chlorine atom at the 5-position and a difluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(difluoromethyl)phenyl)methanol typically involves the introduction of the difluoromethyl group and the chlorine atom onto a benzene ring, followed by the formation of the methanol group. One common method involves the difluoromethylation of a chlorobenzene derivative using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(difluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or difluoromethyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
Oxidation: The major products include (5-Chloro-2-(difluoromethyl)phenyl)aldehyde and (5-Chloro-2-(difluoromethyl)phenyl)carboxylic acid.
Reduction: The major products depend on the specific reduction pathway but may include (5-Chloro-2-(difluoromethyl)phenyl)methane.
Substitution: The products vary based on the nucleophile used, resulting in compounds like (5-Methoxy-2-(difluoromethyl)phenyl)methanol or (5-Cyano-2-(difluoromethyl)phenyl)methanol.
Scientific Research Applications
(5-Chloro-2-(difluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(difluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-(difluoromethyl)phenyl)methanol
- (5-Chloro-2-(trifluoromethyl)phenyl)methanol
- (5-Bromo-2-(difluoromethyl)phenyl)methanol
Uniqueness
(5-Chloro-2-(difluoromethyl)phenyl)methanol is unique due to the specific positioning of the chlorine and difluoromethyl groups on the benzene ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing groups (chlorine and difluoromethyl) can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C8H7ClF2O |
---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
[5-chloro-2-(difluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7ClF2O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 |
InChI Key |
AYRIDSSFGOWSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)C(F)F |
Origin of Product |
United States |
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